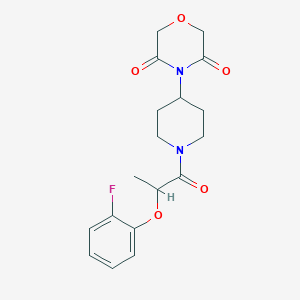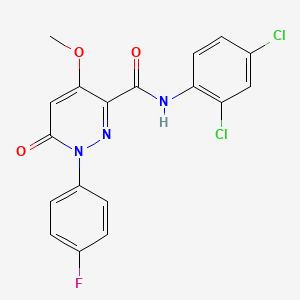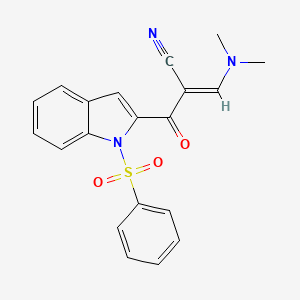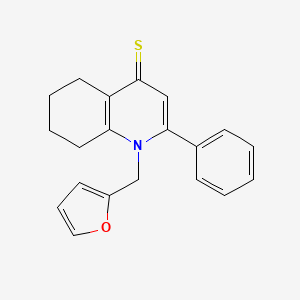
4-(1-(2-(2-Fluorophenoxy)propanoyl)piperidin-4-yl)morpholine-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives can be quite diverse, depending on the functional groups attached to the piperidine ring. The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Applications De Recherche Scientifique
1. Catalysts and Ligands in Organic Synthesis Morpholine derivatives are known to be used as catalysts and ligands in various organic synthesis reactions, such as asymmetric addition, cyclization, aldolization, and Michael addition reactions. They play a crucial role in the synthesis of complex molecules, including γ-lactones, δ-lactones, lactams, and indoles .
Pharmaceutical Applications
Compounds like morpholine and piperazine derivatives are found in several pharmaceuticals due to their biological activity. They are used in medications such as antivertigo agents, antibacterial agents, gyrase inhibitors, topoisomerase IV inhibitors, and antidepressants .
Agricultural Chemical Research
Piperazine and morpholine compounds have been extensively researched for their potential as new pesticides. They show promise particularly in the development of fungicides and antibacterial agents for agricultural use .
Synthesis of Biologically Relevant Compounds
The morpholine motif is prevalent in natural products and biologically relevant compounds. Advances in the synthesis of morpholines are significant for creating these compounds from basic chemical building blocks like 1,2-amino alcohols, aziridines, and epoxides .
Adenosine Receptor Antagonism
Morpholine derivatives have been synthesized and tested for their antagonistic properties at human adenosine receptor subtypes. This research is crucial for developing drugs that target these receptors for therapeutic purposes .
Versatile Building Blocks
Morpholine derivatives serve as versatile building blocks in organic synthesis. They can be transformed into a variety of functional groups through reactions such as Mannich reaction followed by Michael addition under mild conditions .
Orientations Futures
Propriétés
IUPAC Name |
4-[1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl]morpholine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O5/c1-12(26-15-5-3-2-4-14(15)19)18(24)20-8-6-13(7-9-20)21-16(22)10-25-11-17(21)23/h2-5,12-13H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYGTPRJCCGQTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)N2C(=O)COCC2=O)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-(2-(2-Fluorophenoxy)propanoyl)piperidin-4-yl)morpholine-3,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(2-chlorophenyl)urea](/img/structure/B2966494.png)


![Methyl 4-(3,4-dimethoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2966500.png)

![benzyl N-[3-(2,5-dioxoimidazolidin-4-yl)propyl]carbamate](/img/structure/B2966502.png)


![N-[(E)-3-Methylsulfonylprop-2-enyl]-3-pentan-3-yl-1,2-oxazole-5-carboxamide](/img/structure/B2966507.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-ethoxybenzamide](/img/structure/B2966510.png)


